

Spectroscopic Profile of 6-bromo-1H-indazol-4amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	6-bromo-1H-indazol-4-amine	
Cat. No.:	B049877	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-bromo-1H-indazol-4-amine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The structural elucidation of **6-bromo-1H-indazol-4-amine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific experimental ¹H and ¹³C NMR data for **6-bromo-1H-indazol-4-amine** are not readily available in the public domain at this time. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		

Note: Specific experimental IR data for **6-bromo-1H-indazol-4-amine** is not readily available in the public domain at this time. The table is provided as a template for data presentation.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **6-bromo-1H-indazol-4-amine** has been calculated.[1]

Adduct	m/z
[M+H] ⁺	211.98178
[M+Na] ⁺	233.96372
[M-H] ⁻	209.96722
[M+NH ₄] ⁺	229.00832
[M+K] ⁺	249.93766
[M]+	210.97395
[M] ⁻	210.97505

Experimental Protocols



The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of **6-bromo-1H-indazol-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-20 mg of the **6-bromo-1H-indazol-4-amine** sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry
 NMR tube to a final volume of approximately 0.6-0.7 mL.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a greater number of scans due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.



Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid 6-bromo-1H-indazol-4-amine sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the background spectrum of the empty ATR crystal.
- Record the sample spectrum.
- The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of the **6-bromo-1H-indazol-4-amine** sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low μg/mL to ng/mL range.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

• The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.



- The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. Highresolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **6-bromo-1H-indazol-4-amine**.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PubChemLite 6-bromo-1h-indazol-4-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-bromo-1H-indazol-4-amine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b049877#spectroscopic-data-for-6-bromo-1h-indazol-4-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com